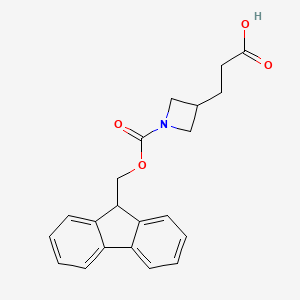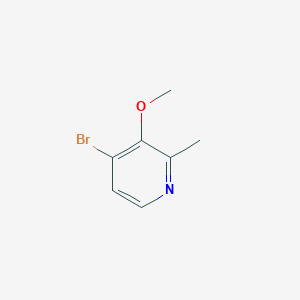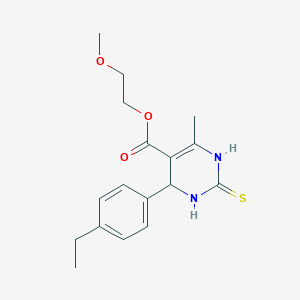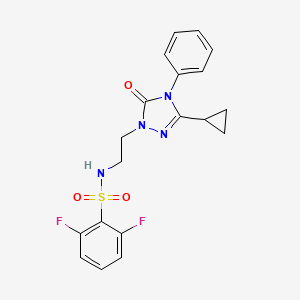![molecular formula C15H15FN2O2 B2687204 2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide CAS No. 866156-58-3](/img/structure/B2687204.png)
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a 4-fluorophenyl group and a 2,5-dimethyl group. The molecule also contains a N-methyl-2-oxoacetamide group.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrrole derivatives can be synthesized through various methods, including multi-component reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The fluorophenyl group, dimethyl group, and N-methyl-2-oxoacetamide group would contribute to the overall geometry and electronic structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole ring and the various substituents. The electron-rich nature of the pyrrole ring could make it susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry could be used to characterize the compound .Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds structurally related to "2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide" have been developed as selective radioligands for imaging with positron emission tomography (PET). For instance, the development of [18F]DPA-714, a compound used for imaging the translocator protein (18 kDa) with PET, highlights the importance of incorporating fluorine atoms for radiolabeling and in vivo imaging applications. Such compounds are valuable in neuroscience research, offering insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antipsychotic Potential
Research into compounds with similar structural features has explored their potential as novel antipsychotic agents. These studies focus on their behavioral profiles in animal tests, examining their interactions with dopamine receptors and other targets relevant to antipsychotic effects. The findings suggest a new avenue for developing antipsychotic drugs that may offer benefits over currently available treatments (Wise et al., 1987).
Anti-inflammatory Activity
Some derivatives of structurally related compounds have shown significant anti-inflammatory activity. These findings are crucial for the development of new anti-inflammatory drugs, which can be used to treat various inflammatory conditions (Sunder & Maleraju, 2013).
G-Quadruplex Stabilization and Cytotoxic Activity
Macrocyclic compounds with pyridyl and polyoxazole rings, showing structural similarities, have been investigated for their ability to stabilize G-quadruplex DNA. This property is associated with cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Blankson et al., 2013).
Metabolite Detection in Human Liver Microsomes and Urine
The metabolism of related compounds, including the detection of new N-oxidized metabolites, has been studied using human liver microsomes and urine samples from patients. These studies are essential for understanding the pharmacokinetics and potential toxicology of new therapeutic agents (Goda et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-8-13(14(19)15(20)17-3)10(2)18(9)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAPYJUDCKTRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2687121.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid](/img/structure/B2687125.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)


![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2687135.png)
![3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide](/img/structure/B2687136.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2687137.png)

![10-nitro-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2687140.png)

![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)
![4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2687143.png)